molecular formula C24H21N3OS B2928250 1-Benzhydryl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea CAS No. 1798520-97-4

1-Benzhydryl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea

Cat. No.: B2928250
CAS No.: 1798520-97-4
M. Wt: 399.51
InChI Key: YTTWNZCIAUAQFT-UHFFFAOYSA-N
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Description

. This compound is known for its unique structure, which combines a benzhydryl group with a thiophene-pyridine moiety, making it a subject of interest in scientific research.

Preparation Methods

The synthesis of 1-Benzhydryl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea involves several steps. One common synthetic route includes the reaction of benzhydryl chloride with 5-(thiophen-3-yl)pyridine-3-carboxaldehyde in the presence of a base to form an intermediate. This intermediate is then reacted with urea under specific conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Benzhydryl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific groups within the molecule.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzhydryl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Comparison with Similar Compounds

1-Benzhydryl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea can be compared with other similar compounds, such as:

    1-Benzhydryl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea: This compound has a similar structure but differs in the position of the thiophene ring, which may affect its chemical and biological properties.

    Imidazole derivatives: These compounds share some structural similarities and are known for their broad range of chemical and biological activities.

Properties

IUPAC Name

1-benzhydryl-3-[(5-thiophen-3-ylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3OS/c28-24(26-15-18-13-22(16-25-14-18)21-11-12-29-17-21)27-23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,16-17,23H,15H2,(H2,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTTWNZCIAUAQFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC3=CC(=CN=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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